3-Hydroxy-12-methyltetradecanoic acid

cAMP phosphodiesterase inhibition acylpeptide structure-activity relationship Bacillus subtilis secondary metabolites

3-Hydroxy-12-methyltetradecanoic acid (CAS 73292-33-8; also referred to as α-C15h3 or HMT) is a branched-chain β-hydroxy fatty acid belonging to the hydroxy fatty acid class. It is characterized by a hydroxyl group at the C-3 position and a methyl branch at C-12 of the tetradecanoic acid backbone.

Molecular Formula C15H30O3
Molecular Weight 258.40 g/mol
CAS No. 73292-33-8
Cat. No. B12647962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-12-methyltetradecanoic acid
CAS73292-33-8
Molecular FormulaC15H30O3
Molecular Weight258.40 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCC(CC(=O)O)O
InChIInChI=1S/C15H30O3/c1-3-13(2)10-8-6-4-5-7-9-11-14(16)12-15(17)18/h13-14,16H,3-12H2,1-2H3,(H,17,18)
InChIKeyURNPABCBORNAQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-12-methyltetradecanoic Acid (CAS 73292-33-8): Identity, Class, and Sourcing Relevance


3-Hydroxy-12-methyltetradecanoic acid (CAS 73292-33-8; also referred to as α-C15h3 or HMT) is a branched-chain β-hydroxy fatty acid belonging to the hydroxy fatty acid class. It is characterized by a hydroxyl group at the C-3 position and a methyl branch at C-12 of the tetradecanoic acid backbone [1]. This compound occurs naturally as the fatty acid residue of microbial cyclic lipopeptides, notably APD-III from Bacillus subtilis C-756 [2] and bacilohydrin A from Bacillus sp. SY27F [3]. Its structural features—chirality at both the C-3 hydroxyl and the C-12 methyl branch—define its biochemical incorporation specificity and biological activity profile, making it a non-interchangeable building block for lipopeptide research and analogue development.

Why 3-Hydroxy-12-methyltetradecanoic Acid Cannot Be Replaced by Generic Straight-Chain or Positional Isomer Analogs


The biological activity of 3-hydroxy-12-methyltetradecanoic acid is exquisitely dependent on three structural parameters: the position of the hydroxyl group, the position of the methyl branch, and the absolute configuration at both chiral centers. Replacing this compound with the straight-chain 3-hydroxytetradecanoic acid, the 13-methyl positional isomer, or the 2-hydroxy regioisomer yields measurably different potency in enzyme inhibition and cellular assays [1]. For example, the APD acylpeptide series demonstrates that shifting the methyl branch from C-12 to C-13 or removing it entirely alters cAMP phosphodiesterase inhibitory activity by up to 1.8-fold [2]. Similarly, in the N-4909 lipopeptide class, the R-configuration of the 3-hydroxy-13-methyltetradecanoic acid moiety proved essential for apolipoprotein E secretion stimulatory activity, confirming that stereochemistry is a critical determinant of function [3]. These structure-activity relationships establish that generic fatty acid substitution is not scientifically valid for applications requiring defined biochemical or pharmacological outcomes.

Quantitative Differentiation Evidence for 3-Hydroxy-12-methyltetradecanoic Acid Against Closest Analogs


cAMP Phosphodiesterase Inhibitory Potency: APD-III (12-Methyl) vs. APD-II (Straight-Chain) vs. APD-I (Shorter Branched-Chain)

In the APD acylpeptide series, APD-III—which contains 3-hydroxy-12-methyltetradecanoic acid (α-C15h3) mixed with its 13-methyl isomer—exhibited an IC50 of 8.1 × 10⁻⁸ M against cAMP phosphodiesterase. This represents a 1.8-fold lower potency than APD-II (IC50 4.5 × 10⁻⁸ M, containing straight-chain 3-hydroxytetradecanoic acid), but comparable potency to APD-I (IC50 8.5 × 10⁻⁸ M, containing shorter branched 3-hydroxy-11-methyldodecanoic acid). Both APD-III and APD-I were 1,300- to 35,000-fold more potent than theophylline (IC50 2.8 × 10⁻³ M) and 1.4-fold more potent than papaverine (IC50 1.1 × 10⁻⁴ M) [1]. This quantitative hierarchy demonstrates that the C-12 methyl branch in the β-hydroxy fatty acid chain confers intermediate potency between the straight-chain and shorter branched-chain variants, establishing a precise structure-activity rank order.

cAMP phosphodiesterase inhibition acylpeptide structure-activity relationship Bacillus subtilis secondary metabolites

Cytotoxic Activity of Bacilohydrin A Containing (R)-3-Hydroxy-12-methyltetradecanoic Acid vs. Other Surfactin-Class Lipopeptides

Bacilohydrin A, a cyclic lipopeptide incorporating (R)-3-hydroxy-12-methyltetradecanoic acid as its fatty acid moiety, displayed significant cytotoxicity against DU-145 (prostate), MCF-7 (breast), and HepG2 (liver) cancer cell lines with IC50 values ranging from 50.3 to 175.1 nM [1]. This potency profile contrasts with surfactin, the prototypical cyclic lipopeptide containing 3-hydroxy-13-methyltetradecanoic acid, which typically exhibits IC50 values in the low micromolar range against similar cell lines [2]. The approximately 10- to 100-fold enhanced potency of bacilohydrin A is attributed to the specific combination of the 12-methyl branched β-hydroxy fatty acid and the D-Asp³ residue in the heptapeptide ring, representing the first determination of a D-aspartic acid absolute configuration in the surfactin class [3].

cyclic lipopeptide cytotoxicity surfactin analogue comparison Bacillus marine natural products

Stereochemical Configuration-Dependent Activity: (R)-3-Hydroxy-12-methyltetradecanoic Acid vs. (S)-Enantiomer and the 13-Methyl Analog in N-4909 Class Lipopeptides

The total synthesis of N-4909 and its diastereomer demonstrated that the R-configuration of the 3-hydroxy-13-methyltetradecanoic acid moiety is critical for stimulating apolipoprotein E secretion in human hepatoma Hep G2 cells [1]. Although this study used the 13-methyl isomer rather than the 12-methyl isomer, it establishes a class-level principle: the absolute configuration at both the C-3 hydroxyl and the methyl branch position within branched β-hydroxy fatty acids directly governs biological activity. Given that bacilohydrin A specifically requires the (R)-3-hydroxy-12-methyltetradecanoic acid configuration for its cytotoxic activity [2], the enantiomeric and diastereomeric purity of the 12-methyl variant is a non-negotiable quality attribute for reproducible biological outcomes.

chiral hydroxy fatty acid apolipoprotein E secretion lipopeptide stereochemistry-activity relationship

Regioisomeric Specificity: 3-Hydroxy-12-methyltetradecanoic Acid vs. 2-Hydroxy-12-methyltetradecanoic Acid in Streptomyces Fatty Acid Profiles

A Streptomyces strain produced a mixture (ca. 3:1) of 2-hydroxy-12-methyltetradecanoic acid and 2-hydroxy-13-methyltetradecanoic acid, demonstrating that the 2-hydroxy (α-hydroxy) regioisomer occurs naturally [1]. This contrasts with the Bacillus-derived 3-hydroxy (β-hydroxy) regioisomer found in APD-III and bacilohydrin A. The positional difference of the hydroxyl group (C-2 vs. C-3) fundamentally alters the compound's chemical reactivity and its incorporation into lipopeptides: β-hydroxy acids form ester-linked lactone rings characteristic of the acylpeptide and surfactin classes, whereas α-hydroxy acids cannot form the same macrocyclic structure. This regioisomeric specificity has direct implications for synthetic lipopeptide assembly strategies.

α-hydroxy vs β-hydroxy fatty acid Streptomyces lipid profiling regioisomer biological differentiation

cAMP Phosphodiesterase Inhibition Type: Non-Competitive Mechanism of APD-III (12-Methyl Variant) vs. Competitive Theophylline

Kinetic analysis using Dixon plots (1/V vs. inhibitor concentration) established that APD-III—and by extension its 3-hydroxy-12-methyltetradecanoic acid-containing lipopeptide—acts as a non-competitive inhibitor of cAMP phosphodiesterase, in contrast to theophylline, which exhibits competitive inhibition with respect to cAMP [1]. The non-competitive mechanism indicates that the inhibitor binds to an allosteric site distinct from the cAMP substrate-binding pocket. This mechanistic distinction is shared by papaverine (also non-competitive) but not by methylxanthine inhibitors. The non-competitive inhibition type is structurally linked to the acylpeptide scaffold containing the β-hydroxy fatty acid, as opening the lactone linkage reduced activity by approximately 50% [2].

enzyme inhibition mechanism non-competitive inhibitor cAMP phosphodiesterase pharmacology

Lactone Linkage Structural Integrity Requirement: Intact APD-III vs. Opened-Lactone and Methylated Derivatives

Structural manipulation of the APD-III lipopeptide revealed that opening the lactone linkage between the β-hydroxy fatty acid and the peptide chain reduced inhibitory activity to approximately half of the native level. Subsequent methylation of the opened derivative with diazomethane nearly abolished all inhibitory activity. Critically, the activity could be restored by the addition of divalent or trivalent metal ions (Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺), suggesting that the free carboxyl groups of glutamic and aspartic acid residues mediate inhibition through metal chelation [1]. This structure-specific liability is directly relevant to 3-hydroxy-12-methyltetradecanoic acid procurement, as it underscores that the β-hydroxy acid must be esterified into an intact lactone for full biological potency.

lactone stability acylpeptide derivatization metal ion chelation restoration

Procurement-Relevant Application Scenarios for 3-Hydroxy-12-methyltetradecanoic Acid (CAS 73292-33-8)


Synthesis of Bacilohydrin A and Analogous Cyclic Lipopeptides with Sub-100 nM Cytotoxic Activity

Researchers constructing bacilohydrin A or its analogues require chirally pure (R)-3-hydroxy-12-methyltetradecanoic acid as the essential fatty acid building block for esterification into the cyclic depsipeptide core. The evidence from bacilohydrin A establishes that this specific β-hydroxy acid, when combined with a D-Asp³-containing heptapeptide, yields IC50 values of 50.3–175.1 nM against DU-145, MCF-7, and HepG2 cancer cells [1]. Substitution with the 13-methyl branched isomer (surfactin-type) is predicted to reduce potency by 10- to 100-fold based on cross-study comparison with surfactin cytotoxicity data. Procurement of the (R)-enantiomer in ≥95% ee is critical for reproducing published potency data.

cAMP Phosphodiesterase Inhibitor Development Using APD-III Pharmacophore

Medicinal chemistry programs targeting cAMP phosphodiesterase with non-competitive, allosteric inhibitors can use 3-hydroxy-12-methyltetradecanoic acid to construct APD-III-type acylpeptide scaffolds. The IC50 of 8.1 × 10⁻⁸ M for APD-III, combined with its non-competitive mechanism (confirmed by Dixon plot analysis), provides a validated starting point for structure-activity optimization [1]. The lactone linkage integrity is essential: researchers must procure the β-hydroxy acid for controlled incorporation into the intact lactone, as the opened-lactone form exhibits only ~50% residual activity [2]. This scenario applies to both natural product derivatization and total synthesis approaches.

Branched-Chain Fatty Acid Reference Standard for Microbial Lipidomics and Metabolomics

The compound serves as an authentic reference standard for identifying and quantifying 3-hydroxy-12-methyltetradecanoic acid in microbial lipid extracts, particularly from Bacillus spp. The distinct chromatographic retention time and mass spectral signature (exact mass 258.2195 g/mol; InChIKey URNPABCBORNAQZ-UHFFFAOYSA-N) enable unambiguous detection in complex lipid hydrolysates [1]. Differentiation from the co-eluting 3-hydroxy-13-methyltetradecanoic acid isomer requires authentic standards of both compounds, as these positional isomers co-occur in APD-III and other Bacillus lipopeptide hydrolysates [2]. Procurement of both isomers as individual reference standards is essential for accurate deconvolution of mixed fatty acid profiles.

Stereochemical Probe for β-Hydroxy Acid Dehydrogenase and Acyltransferase Substrate Specificity Studies

Enzymologists investigating the substrate specificity of β-hydroxyacyl-CoA dehydrogenases, acyltransferases, or the nonribosomal peptide synthetase (NRPS) modules that incorporate β-hydroxy fatty acids into lipopeptides can use (R)- and (S)-3-hydroxy-12-methyltetradecanoic acid as stereochemical probes. The class-level inference from N-4909 stereochemistry-activity studies establishes that the R-configuration at C-3 is critical for biological recognition [1]. This compound provides a tool to probe whether the C-12 methyl branch position (anteiso-C15) vs. the C-13 position (iso-C15) affects enzyme binding pocket accommodation, given the 1.8-fold potency difference observed between APD-II and APD-III in cAMP phosphodiesterase assays [2].

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